

A Comparative Guide to ROCK Inhibitors: SAR407899, Fasudil, and Y-27632

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Compound of Interest

Compound Name: **SAR407899 hydrochloride**

Cat. No.: **B1388357**

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This guide provides a detailed comparison of three prominent Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors: SAR407899, fasudil, and Y-27632. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative potency data, experimental methodologies, and the underlying signaling pathways.

Mechanism of Action

SAR407899, fasudil, and Y-27632 are all inhibitors of the ROCK family of serine/threonine kinases, which are key regulators of the actin cytoskeleton.^{[1][2][3]} These inhibitors function by competing with ATP for binding to the catalytic site of the kinases.^{[2][4][5]} The Rho/ROCK signaling pathway plays a crucial role in various cellular functions, including smooth muscle contraction, cell adhesion, migration, and proliferation.^{[6][7]} By inhibiting ROCK, these compounds lead to the relaxation of smooth muscle and other cellular effects.^[6]

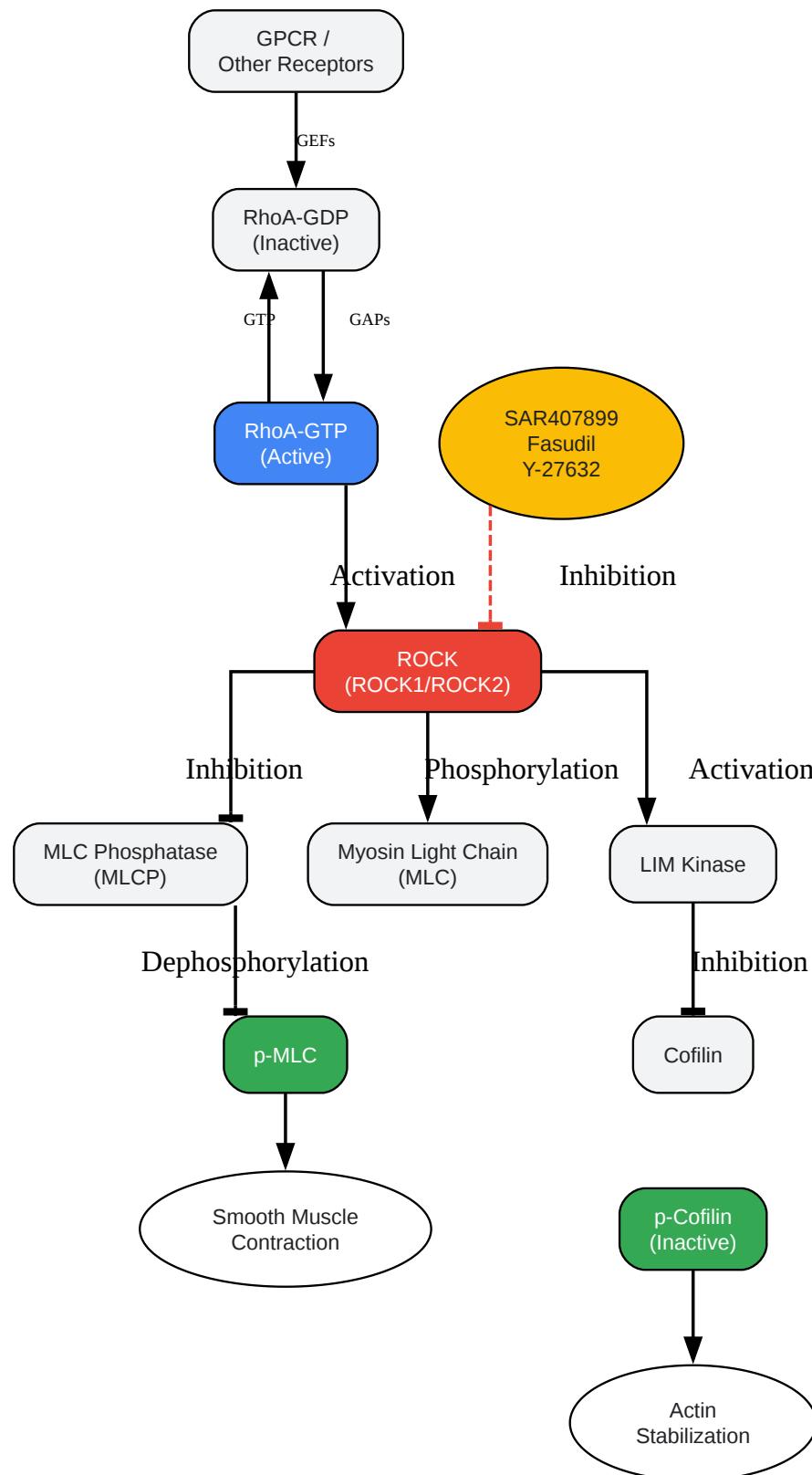
Potency Comparison

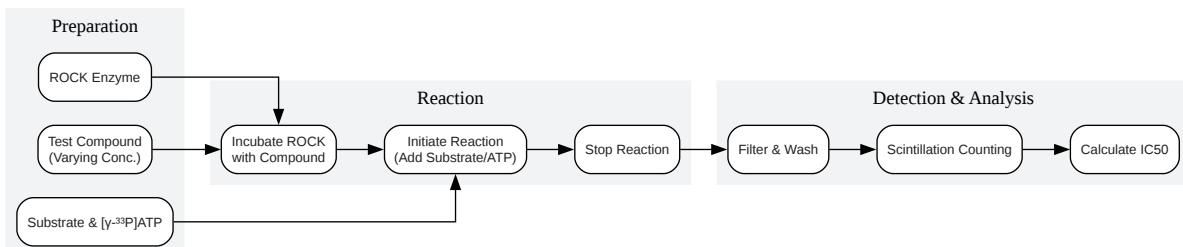
The inhibitory potency of these compounds against ROCK1 and ROCK2 isoforms varies, with SAR407899 demonstrating the highest potency. A direct comparison has shown SAR407899 to be approximately 8-fold more active than fasudil.^{[8][9]} Furthermore, in in-vivo studies, the antihypertensive effect of SAR407899 was found to be superior to that of both fasudil and Y-27632.^{[8][9]} While fasudil is a non-specific kinase inhibitor, also affecting PKA, PKC, and PKG, Y-27632 shows greater selectivity for ROCK.^{[10][11][12]}

Compound	Target	Potency (IC50)	Potency (Ki)
SAR407899	ROCK1	276 ± 26 nM[4]	
ROCK2	102 ± 19 nM[4][5]	36 nM (human), 41 nM (rat)[4][5]	
Fasudil	ROCK1	0.33 μM[10][11]	
ROCK2		0.158 μM[10][11], 1.9 μM	
PKA		4.58 μM[10][11]	
PKC		12.30 μM[10][11]	
PKG		1.650 μM[10][11]	
Y-27632	ROCK1	348 nM[13]	140 nM[14], 220 nM[15][16][17]
ROCK2	249 nM[13]	300 nM[15][16][17]	

Signaling Pathway

The ROCK signaling pathway is initiated by the activation of the small GTPase RhoA. Activated RhoA binds to and activates ROCK, which in turn phosphorylates multiple downstream substrates. Key substrates include Myosin Light Chain (MLC) and Myosin Light Chain Phosphatase (MLCP). Phosphorylation of MLC and inhibition of MLCP leads to increased smooth muscle contraction. ROCK also influences the actin cytoskeleton through the LIM kinase/cofilin pathway.





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